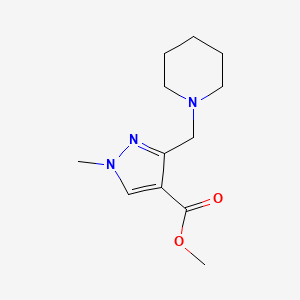
Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(piperidin-1-ylmethyl)pyrazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
化学反应分析
Types of Reactions
Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Bases: Sodium hydride, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .
科学研究应用
Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-Phenyl-3-methyl-5-pyrazolone
- 3,5-Dimethylpyrazole
- 1-Methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxamide
Uniqueness
Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1h-pyrazole-4-carboxylate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its piperidinylmethyl group enhances its ability to interact with biological targets, making it a valuable compound for various applications .
生物活性
Methyl 1-methyl-3-(piperidin-1-ylmethyl)-1H-pyrazole-4-carboxylate (CAS Number: 1975117-57-7) is a pyrazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.27 g/mol |
| CAS Number | 1975117-57-7 |
The structure of this compound includes a pyrazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study focusing on various pyrazole derivatives demonstrated their ability to inhibit key cancer-related pathways, such as BRAF(V600E) and EGFR signaling pathways. These compounds showed promising results in vitro against several cancer cell lines, particularly in breast cancer models where they enhanced the efficacy of conventional chemotherapeutics like doxorubicin .
Anti-inflammatory and Antibacterial Properties
Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial activities. This compound may contribute to these effects through the inhibition of pro-inflammatory cytokines and bacterial growth. The structural characteristics of pyrazoles allow for interactions with various enzymes and receptors involved in inflammatory responses .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine moiety or the carboxylate group can significantly influence the compound's potency and selectivity against specific biological targets. For instance, variations in substituents on the pyrazole ring have been shown to enhance antitumor activity by improving binding affinity to target proteins .
Case Studies
Several case studies highlight the potential applications of this compound:
- Combination Therapy in Breast Cancer : A study investigated the synergistic effects of this compound with doxorubicin in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated enhanced cytotoxicity when used in combination, suggesting a potential therapeutic strategy for resistant breast cancer subtypes .
- Antifungal Activity : Another investigation explored the antifungal properties of similar pyrazole derivatives, revealing that modifications could lead to increased effectiveness against various fungal pathogens. This suggests that this compound may also possess antifungal activity, warranting further research .
属性
IUPAC Name |
methyl 1-methyl-3-(piperidin-1-ylmethyl)pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-14-8-10(12(16)17-2)11(13-14)9-15-6-4-3-5-7-15/h8H,3-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUGTPFEEGCWMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN2CCCCC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














